2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR signals include:
- Aromatic protons : Multiplet at δ 7.2–7.4 ppm (4-propylphenyl group).
- Pyrazole protons : Singlet at δ 6.1 ppm (C4-H, deshielded by adjacent amino group).
- Ethanol moiety : Triplet at δ 3.6 ppm (-CH₂OH) and quartet at δ 2.8 ppm (-CH₂N).
In ¹³C NMR , key peaks would arise from:
Infrared (IR) Spectroscopy
Characteristic absorptions:
Mass Spectrometry (MS)
The molecular ion peak at m/z 245 ([M]⁺) aligns with the molecular weight. Fragmentation patterns include:
Table 2: Predicted spectroscopic data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.2–7.4 (aromatic), δ 6.1 (pyrazole) |
| IR | 3300–3500 cm⁻¹ (N-H, O-H) |
| MS | m/z 245 ([M]⁺), m/z 227 ([M-H₂O]⁺) |
Tautomeric Behavior and Electronic Distribution
Pyrazoles exhibit tautomerism involving proton shifts between nitrogen atoms. For this compound:
- The 5-amino group stabilizes the 1H-tautomer (proton at N1) due to resonance with the adjacent nitrogen.
- The hydroxyl group participates in intramolecular hydrogen bonding, further stabilizing the dominant tautomer (Figure 2).
Electronic distribution, analyzed via Natural Bond Orbital (NBO) theory, shows:
- Electron donation from the amino group into the pyrazole ring (pπ→π* interactions).
- Electron-withdrawing effects from the 4-propylphenyl group via inductive effects.
Table 3: Tautomeric equilibrium
| Tautomer | Stability Factor |
|---|---|
| 1H | Stabilized by H-bonding |
| 2H | Less favored due to steric strain |
Properties
IUPAC Name |
2-[5-amino-3-(4-propylphenyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-3-11-4-6-12(7-5-11)13-10-14(15)17(16-13)8-9-18/h4-7,10,18H,2-3,8-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLCAUAGRCHQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NN(C(=C2)N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-(4-propylphenyl)-1H-pyrazole with ethylene oxide in the presence of a base to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Amino Group (C5 Position)
-
Alkylation/Acylation : The primary amino group undergoes nucleophilic substitution with alkyl halides or acyl chlorides. For example, reaction with acetic anhydride produces N-acetyl derivatives under mild conditions (60°C, THF) .
-
Condensation Reactions : Forms Schiff bases when reacted with aldehydes/ketones. This is demonstrated in pyrazole systems where amino groups react with aromatic aldehydes to yield imine-linked products .
Hydroxyl Group (Ethan-1-ol Chain)
-
Etherification : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form ether derivatives .
-
Oxidation : Catalytic oxidation (e.g., with CrO₃) converts the hydroxyl group to a ketone, though steric hindrance from the 4-propylphenyl group may reduce efficiency .
Pyrazole Ring
-
Electrophilic Substitution : The C4 position is susceptible to electrophilic attack (e.g., nitration, halogenation) due to electron-withdrawing effects of adjacent nitrogen atoms. Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives .
-
Ring-Opening : Under strong basic conditions (e.g., NaOH, 100°C), deprotonation at C3 can lead to ring cleavage, producing linear intermediates .
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling : The 4-propylphenyl group enables palladium-catalyzed coupling with aryl boronic acids, modifying the aromatic substituent .
Comparative Reaction Data
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The 4-propylphenyl group donates electron density via resonance, directing electrophiles to the para position of the phenyl ring rather than the pyrazole core .
-
Steric Effects : The bulky 4-propylphenyl group reduces reaction rates in substitutions at the pyrazole C3 and C5 positions .
Stability and Side Reactions
-
Oxidative Degradation : Prolonged exposure to atmospheric oxygen oxidizes the amino group to nitroso derivatives, necessitating inert storage conditions .
-
Acid Sensitivity : The pyrazole ring undergoes protonation in strong acids (e.g., HCl), leading to potential decomposition at elevated temperatures .
Scientific Research Applications
Medicinal Chemistry
A. Anticancer Activity
Research indicates that compounds related to 2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol exhibit promising anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated the synthesis of pyrazole-based inhibitors that selectively target p38 MAP kinase, leading to reduced tumor growth in preclinical models .
B. Anti-inflammatory Effects
The compound's structural features suggest it may have anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Biochemistry
A. Enzyme Inhibition
this compound can serve as a scaffold for designing enzyme inhibitors. Its ability to interact with various biological targets can be exploited in the development of drugs that modulate enzyme activity, particularly those involved in metabolic disorders .
B. Drug Design and Development
The compound's pharmacophoric characteristics allow it to be incorporated into drug design strategies aimed at enhancing bioavailability and selectivity. The incorporation of the pyrazole moiety has been linked to improved binding affinities in drug candidates targeting various receptors .
Materials Science
A. Synthesis of Functional Materials
In materials science, derivatives of this compound can be utilized in the synthesis of functional materials such as polymers and nanocomposites. The unique properties of pyrazole compounds allow for the development of materials with enhanced thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
Substituents on the Phenyl Ring
| Compound | Substituent | Electronic Effects | Steric Effects |
|---|---|---|---|
| Target Compound (C14H19N3O) | 4-propyl | Hydrophobic, electron-donating | Moderate bulk |
| 2-[5-Amino-3-(4-methoxyphenyl)-...]ethanol | 4-methoxy | Electron-donating (+M effect) | Smaller than propyl |
| 2-[5-Amino-3-(4-iodophenyl)-...]ethanol | 4-iodo | Electron-withdrawing (-I effect) | High bulk (van der Waals) |
- The 4-propyl group in the target enhances lipophilicity and membrane permeability, making it suitable for CNS-targeted drug design.
- 4-Methoxy analogs (e.g., ) improve aqueous solubility but reduce blood-brain barrier penetration due to increased polarity .
Pyrazole Core Modifications
Physicochemical and Commercial Comparison
Biological Activity
2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol, with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-3-(4-propylphenyl)-1H-pyrazole with ethylene oxide under basic conditions. This method allows for the formation of the desired product with good yields and purity .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound can modulate biochemical pathways by binding to active sites on proteins, thus altering their activity .
Biological Activity
Research has indicated several biological activities associated with this compound:
Antioxidant Activity
Studies have shown that pyrazole derivatives exhibit significant antioxidant properties. The ability to scavenge free radicals contributes to cellular protection against oxidative stress .
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory effects, demonstrating potential in reducing inflammation markers in various models. This activity is crucial for developing therapies targeting inflammatory diseases .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound:
Comparison with Similar Compounds
The uniqueness of this compound can be compared with other similar compounds:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 5-amino-3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol | Methyl group instead of propyl | Similar antioxidant properties but varied efficacy |
| 5-amino-3-(4-ethylphenyl)-1H-pyrazol-1-yl]ethan-1-ol | Ethyl group instead of propyl | Different interaction profiles with biological targets |
The presence of the propyl group in this compound may enhance its lipophilicity and influence its binding affinity to target proteins compared to other derivatives.
Q & A
Q. Q1. What are the key structural and physicochemical properties of 2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol, and how are they experimentally validated?
A1. The compound (C₁₄H₁₉N₃O, MW 245.32 g/mol) features a pyrazole core substituted with a 4-propylphenyl group and an ethanolamine side chain. Key properties include:
- Structural validation : X-ray crystallography (using SHELXL ) confirms bond angles, torsion angles, and spatial arrangement. Spectroscopic techniques (¹H/¹³C NMR, IR) verify functional groups (e.g., NH₂ at δ 5.2 ppm, OH at ~3400 cm⁻¹) .
- Physicochemical data : Solubility in polar solvents (e.g., ethanol, DMSO) and logP (~2.8) are determined via HPLC or shake-flask methods.
Q. Q2. What synthetic routes are reported for this compound, and how can reaction conditions be optimized for higher yield?
A2. Synthesis involves:
- Step 1 : Condensation of 4-propylphenyl hydrazine with a β-keto ester to form the pyrazole ring.
- Step 2 : Functionalization with ethylene oxide to introduce the ethanolamine group .
Optimization strategies : - Temperature control (60–80°C) minimizes side reactions.
- Solvent selection (e.g., DMF for polar intermediates) improves reaction kinetics .
- Catalytic additives (e.g., K₂CO₃) enhance nucleophilic substitution efficiency .
Q. Q3. How can researchers assess the purity and stability of this compound under storage conditions?
A3.
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) quantifies impurities (<1% threshold) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via TLC or mass spectrometry. Lyophilization improves long-term storage .
Advanced Research Questions
Q. Q4. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
A4.
- Molecular docking : Tools like AutoDock Vina predict binding modes to targets (e.g., cyclooxygenase-2) using the compound’s 3D structure (PDB ID: 5KIR). Key interactions include hydrogen bonding with the ethanolamine group and hydrophobic contacts with the propylphenyl moiety .
- MD simulations : GROMACS assesses binding stability over 100 ns, calculating RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. Q5. What experimental strategies resolve contradictions in bioactivity data across different assays (e.g., IC₅₀ variability)?
A5.
- Assay standardization : Use identical cell lines (e.g., HEK-293) and normalize data to positive controls (e.g., aspirin for anti-inflammatory assays) .
- Mechanistic studies : Competitive binding assays (SPR) or enzymatic kinetics (Michaelis-Menten plots) clarify whether discrepancies arise from off-target effects .
- Dose-response validation : Replicate IC₅₀ measurements with triplicate technical replicates to reduce variability .
Q. Q6. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
A6.
- Modifications : Replace the propyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions. Introduce electron-withdrawing groups (e.g., F) on the phenyl ring to improve binding affinity .
- In vitro testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity profiles .
Q. Q7. What crystallographic techniques validate the compound’s configuration in complex with macromolecular targets?
A7.
- Co-crystallization : Soak purified protein (e.g., COX-2) with the compound (10 mM in reservoir solution) and solve the structure via X-ray diffraction (1.8 Å resolution). SHELXL refines anisotropic displacement parameters .
- Electron density maps : Analyze Fo-Fc maps (contoured at 3σ) to confirm ligand placement and occupancy >80% .
Methodological Considerations
Q. Q8. What analytical workflows ensure reproducibility in synthesizing and characterizing this compound?
A8.
- Synthesis : Document reaction parameters (e.g., pH, inert atmosphere) and intermediates (TLC Rf values).
- Characterization : Report NMR chemical shifts (referenced to TMS) and HRMS m/z (calculated vs. observed) .
- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD Entry: XXXX) .
Q. Q9. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
A9.
- Process chemistry : Optimize solvent volume (≤5 mL/g substrate) and switch to continuous flow reactors for exothermic steps .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
